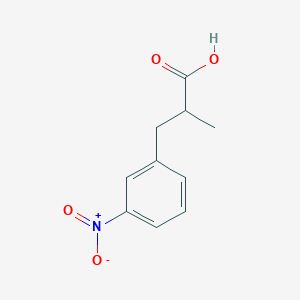

2-Methyl-3-(3-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, where the propanoic acid backbone is substituted with a methyl group at the second position and a nitrophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor followed by further functional group modifications. One common method involves the nitration of 2-methyl-3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Reduction: 2-Methyl-3-(3-aminophenyl)propanoic acid.

Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Oxidation: 2-Methyl-3-(3-carboxyphenyl)propanoic acid.

Scientific Research Applications

2-Methyl-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

2-Methyl-3-(2-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the ortho position.

3-(3-Nitrophenyl)propanoic acid: Lacks the methyl group at the second position.

Uniqueness

2-Methyl-3-(3-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules

Biological Activity

2-Methyl-3-(3-nitrophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a propanoic acid backbone with a methyl group and a nitrophenyl substituent, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its interaction with specific enzymes and cellular pathways. For instance:

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit enzymes like AMACR (alpha-methylacyl-CoA racemase), which is implicated in cancer cell proliferation. Genetic knock-down of AMACR has been associated with reduced cancer cell growth .

- Antibacterial Properties : Preliminary investigations suggest that this compound may exhibit antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MICs) for related compounds have been noted to range from 250 µg/mL to higher concentrations, indicating potential efficacy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound or its analogs:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Enzymatic Assays : A study focused on the enzymatic inhibition properties of related compounds showed that structural modifications could enhance inhibitory effects on AMACR, suggesting a pathway for developing more potent inhibitors .

- Antimicrobial Testing : Another investigation into the antimicrobial properties found that compounds structurally similar to this compound exhibited notable antibacterial effects against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent .

- Cytotoxicity Studies : Research involving various cancer cell lines demonstrated that certain derivatives displayed significant cytotoxic effects, indicating their potential as anticancer agents .

Properties

CAS No. |

66735-02-2 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-methyl-3-(3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-4,6-7H,5H2,1H3,(H,12,13) |

InChI Key |

CWZLOWGUBYYQFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.